Cas no 2503155-56-2 (Cyclobutanecarboxylic acid, 2-(aminomethyl)-, methyl ester, hydrochloride (1:1), (1R,2S)-)

Cyclobutanecarboxylic acid, 2-(aminomethyl)-, methyl ester, hydrochloride (1:1), (1R,2S)- is a chiral cyclobutane derivative with a stereochemically defined structure. The compound features a carboxylate ester and an aminomethyl group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its hydrochloride salt form enhances stability and solubility, facilitating handling and storage. The (1R,2S) configuration ensures high enantiomeric purity, which is critical for asymmetric synthesis and drug development. This compound is particularly valuable in the preparation of bioactive molecules, where precise stereochemistry is essential. Its rigid cyclobutane backbone also offers unique conformational constraints for structure-activity studies.
Cyclobutanecarboxylic acid, 2-(aminomethyl)-, methyl ester, hydrochloride (1:1), (1R,2S)- structure
2503155-56-2 structure
Product Name:Cyclobutanecarboxylic acid, 2-(aminomethyl)-, methyl ester, hydrochloride (1:1), (1R,2S)-
CAS No:2503155-56-2
MF:C7H14ClNO2
MW:179.644561290741
CID:6031356
PubChem ID:155822476
Update Time:2025-06-08

Cyclobutanecarboxylic acid, 2-(aminomethyl)-, methyl ester, hydrochloride (1:1), (1R,2S)- Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanecarboxylic acid, 2-(aminomethyl)-, methyl ester, hydrochloride (1:1), (1R,2S)-
    • 2503155-56-2
    • rac-methyl (1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylate hydrochloride
    • EN300-27151426
    • Methyl (1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride
    • Inchi: 1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-5(6)4-8;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m1./s1
    • InChI Key: VFBYBRCZIBHIBI-KGZKBUQUSA-N
    • SMILES: C([C@@H]1CC[C@@H]1CN)(=O)OC.Cl

Computed Properties

  • Exact Mass: 179.0713064g/mol
  • Monoisotopic Mass: 179.0713064g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 136
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų

Cyclobutanecarboxylic acid, 2-(aminomethyl)-, methyl ester, hydrochloride (1:1), (1R,2S)- Pricemore >>

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Additional information on Cyclobutanecarboxylic acid, 2-(aminomethyl)-, methyl ester, hydrochloride (1:1), (1R,2S)-

Cyclobutanecarboxylic acid, 2-(aminomethyl)-, methyl ester, hydrochloride (1:1), (1R,2S)-: A Comprehensive Overview in Modern Chemical Biology

The compound with the CAS number 2503155-56-2 is a fascinating molecule known as Cyclobutanecarboxylic acid, 2-(aminomethyl)-, methyl ester, hydrochloride (1:1), (1R,2S). This chiral derivative has garnered significant attention in the field of chemical biology due to its unique structural features and potential applications in drug discovery and molecular recognition. The presence of a cyclobutane ring fused with a carboxylic acid moiety and an aminomethyl group provides a rich scaffold for further functionalization and interaction with biological targets.

In recent years, the study of heterocyclic compounds has seen remarkable advancements, particularly in the development of novel therapeutic agents. The cyclobutane core in this compound offers rigidity and stability, which are desirable attributes in drug design. This structural motif has been explored in various pharmaceutical applications, including the creation of protease inhibitors and kinase inhibitors. The flexibility introduced by the aminomethyl group allows for conformational diversity, enabling the molecule to interact with biological receptors in multiple ways.

The hydrochloride salt form of this compound enhances its solubility and bioavailability, making it more suitable for pharmaceutical formulations. The (1R,2S) configuration specifies the stereochemistry of the molecule, which is crucial for its biological activity. Chiral drugs often exhibit different pharmacological properties depending on their stereochemical orientation, highlighting the importance of precise stereochemical control in drug development.

Recent studies have demonstrated the potential of cyclobutane derivatives as scaffolds for developing antimicrobial agents. The structural rigidity of the cyclobutane ring can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Additionally, the aminomethyl group can serve as a site for further derivatization, allowing chemists to tailor the molecule's properties for specific biological targets. For instance, modifications at this position can enhance binding affinity or improve pharmacokinetic profiles.

The methyl ester group in this compound can be hydrolyzed under physiological conditions to release a free carboxylic acid group. This transformation can be exploited to design prodrugs that release active species in vivo. Prodrugs are an increasingly popular approach in drug development because they can improve drug solubility, reduce toxicity, and enhance targeted delivery.

Another exciting application of this compound is in the field of molecular recognition. The combination of a rigid cyclobutane ring and flexible aminomethyl group makes it an excellent candidate for designing synthetic receptors or catalysts. These molecules can be engineered to selectively bind specific biomolecules or catalyze particular chemical reactions. Such applications have broad implications in biotechnology and synthetic chemistry.

Advances in computational chemistry have also played a significant role in understanding the behavior of this compound. Molecular modeling techniques can predict how it interacts with biological targets at the atomic level. These predictions are invaluable for guiding experimental efforts and optimizing drug design. By integrating experimental data with computational models, researchers can gain deeper insights into the structure-activity relationships of this molecule.

The synthesis of complex chiral molecules like this one remains a challenge due to their intricate stereochemistry. However, recent developments in asymmetric synthesis have made it possible to construct such molecules with high enantiomeric purity. These methods often involve transition metal catalysis or biocatalytic approaches that provide efficient and selective pathways to enantiomerically pure products.

In conclusion, Cyclobutanecarboxylic acid, 2-(aminomethyl)-, methyl ester, hydrochloride (1:1), (1R,2S) represents an intriguing compound with numerous potential applications in chemical biology and drug discovery. Its unique structural features make it suitable for developing novel therapeutic agents, prodrugs, and molecular recognition systems. As research continues to uncover new ways to harness its potential, this molecule is poised to play a significant role in future advancements.

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